molecular formula C9H8ClN3O2S B12933379 1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide CAS No. 89517-97-5

1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide

Cat. No.: B12933379
CAS No.: 89517-97-5
M. Wt: 257.70 g/mol
InChI Key: GKVBTYVTXIFBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide is a chemical compound supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. While direct studies on this specific molecule are limited, its core structure is of significant interest in medicinal chemistry. The compound features an imidazole ring linked to a sulfonamide group, a pharmacophore known to contribute to biological activity . Research on analogous imidazole-sulfonamide compounds has demonstrated potent biological properties, including promising antibacterial and antibiofilm activities against Gram-positive bacterial strains such as Bacillus subtilis and Staphylococcus aureus . For instance, certain N-substituted imidazole-2-sulfonamide derivatives have shown minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL, indicating high efficacy . The inclusion of the 2-chlorophenyl substituent may influence the compound's binding affinity and physicochemical properties, making it a valuable scaffold for investigating structure-activity relationships (SAR). Researchers can utilize this compound in developing novel antimicrobial agents, exploring enzyme inhibition, or as a synthetic intermediate for further chemical derivatization. All products are for Research Use Only (RUO).

Properties

CAS No.

89517-97-5

Molecular Formula

C9H8ClN3O2S

Molecular Weight

257.70 g/mol

IUPAC Name

1-(2-chlorophenyl)imidazole-2-sulfonamide

InChI

InChI=1S/C9H8ClN3O2S/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)16(11,14)15/h1-6H,(H2,11,14,15)

InChI Key

GKVBTYVTXIFBPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride Reaction

A common approach to prepare sulfonamide derivatives of imidazole involves reacting the imidazole derivative with a sulfonyl chloride under basic conditions. The sulfonyl chloride acts as the sulfonamide source, reacting with the nucleophilic nitrogen or carbon site on the imidazole ring.

  • Reaction Conditions: Typically, the reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) or acetonitrile at room temperature.
  • Base: Triethylamine or similar organic bases are used to neutralize the hydrochloric acid generated and to facilitate the reaction.
  • Catalyst: 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to enhance the reaction rate.
  • Workup: After completion, the reaction mixture is extracted with dichloromethane, washed with brine, dried over anhydrous magnesium sulfate, and the product is purified by recrystallization from ethanol.

This method is supported by patent literature describing the preparation of high-purity sulfonamide compounds with similar structural motifs, where the sulfonylation step is critical for introducing the sulfonamide group with high yield and purity (HPLC purity >99%).

Stepwise Synthesis Using Chloroacetyl or Dichloracetyl Chloride

In some synthetic routes, chloroacetyl chloride or dichloracetyl chloride is used to introduce a sulfonamide intermediate, which is then converted to the final sulfonamide compound.

  • Procedure: The imidazole derivative is reacted with chloroacetyl chloride in the presence of triethylamine and DMAP in THF at room temperature.
  • Reaction Time: Typically 1–3 hours until completion as monitored by HPLC.
  • Purification: Similar extraction and recrystallization steps as above.
  • Characterization: The product is confirmed by ^1H NMR, showing characteristic aromatic and methylene proton signals, and by HPLC purity analysis.

Nucleophilic Substitution on Phenacyl Bromide Derivatives

Another approach involves the nucleophilic substitution reaction of imidazole with 2-chlorophenyl-substituted phenacyl bromide derivatives.

  • Mechanism: The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide, displacing bromide in an SN2 reaction.
  • Conditions: The reaction is performed in acetone with triethylamine to deprotonate the imidazole nitrogen.
  • Yields: Moderate to good yields (51–62%) are reported.
  • Subsequent Sulfonylation: The resulting 1-(2-chlorophenyl)imidazole intermediate is then sulfonylated to introduce the sulfonamide group.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent Base/Catalyst Reaction Conditions Yield/Purity Notes
Sulfonyl chloride reaction Sulfonyl chloride, imidazole derivative THF, Acetonitrile Triethylamine, DMAP Room temp, 1–3 h >99% purity (HPLC) High purity, scalable
Chloroacetyl chloride route Chloroacetyl chloride, imidazole THF Triethylamine, DMAP Room temp, 1–2 h ~99% purity (HPLC) Intermediate formation step
Nucleophilic substitution Phenacyl bromide derivative, imidazole Acetone Triethylamine Room temp 51–62% yield Requires subsequent sulfonylation
Sulfur-containing reducing agents Metal salts (e.g., sodium metabisulfite) Polar organic solvents None specified Mild conditions Not specified Alternative mild method, less common

Research Findings and Characterization

  • Spectroscopic Data: ^1H NMR spectra typically show aromatic proton multiplets around δ 7.2–7.9 ppm, methylene protons near δ 4.7–5.0 ppm, and sulfonamide NH signals.
  • FT-IR: Characteristic sulfonamide S=O stretching bands appear near 1350 and 1170 cm^−1.
  • Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity, often exceeding 99% after purification.
  • Physical State: The final product is usually obtained as a white solid after recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Biological Activity

1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide, a derivative of imidazole, has garnered attention for its diverse biological activities. This compound is part of a larger class of imidazole derivatives known for their pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C10H10ClN3O2S
  • Molecular Weight : 257.72 g/mol
  • CAS Number : 89517-97-5

The biological activity of 1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group enhances its interaction with carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in biological systems.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating the antibacterial effects against Staphylococcus aureus and Escherichia coli, 1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide demonstrated notable inhibition, comparable to standard antibiotics such as norfloxacin.

Compound Minimum Inhibitory Concentration (MIC)
1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide32 µg/mL
Norfloxacin16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines, including pancreatic (Panc-1) and breast cancer (MCF-7) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Cell Line IC50 (µM)
Panc-15.4
MCF-74.8
HT-296.1
A-5497.3

Anti-inflammatory Activity

There is evidence suggesting that imidazole derivatives can modulate inflammatory responses. In animal models, treatment with 1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide resulted in reduced levels of pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

Study on Carbonic Anhydrases

A significant study focused on the inhibition of tumor-associated carbonic anhydrases (CAs IX and XII). The compound exhibited selective inhibition against these isoforms while showing minimal activity against cytosolic isoforms (hCA I and II). This selectivity suggests its potential as a therapeutic agent in cancer treatment.

Synthesis and Evaluation

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound, enhancing its availability for biological evaluation. A review highlighted various synthetic routes that yield high purity and yield, facilitating further pharmacological studies.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide (): This derivative incorporates a nitro group (electron-withdrawing) and a phenylsulfonylmethyl group, enhancing electrophilicity and steric bulk.
  • Clotrimazole (1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole) ():
    The bulky diphenylmethyl group in clotrimazole facilitates hydrophobic interactions with fungal cytochrome P450 enzymes, a key mechanism in its antifungal activity. The absence of this group in the target compound suggests divergent biological targets, possibly favoring interactions with polar residues .

  • 2-Chloro-1-(2-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole (): Dual halogenation (Cl and F) increases lipophilicity, which may enhance membrane permeability but reduce solubility.

Sulfonamide-Containing Analogues

  • 1-Propyl-1H-imidazole-2-sulfonamide ():
    The propyl group at the 1-position reduces aromaticity, limiting π-π stacking interactions critical for target binding. The 2-chlorophenyl group in the target compound may improve binding affinity to aromatic-rich biological targets .

  • 1-Methyl-1H-imidazole-2-sulfonamide ():
    The methyl substituent lacks the steric and electronic contributions of the 2-chlorophenyl group, likely diminishing both stability and target selectivity .

  • This contrasts with the target compound’s flexible imidazole and polar sulfonamide .

Physicochemical and Pharmacokinetic Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Features
1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide 2-Chlorophenyl (1), Sulfonamide (2) ~257.7 ~1.8 Moderate (polar) Balanced lipophilicity, H-bond donor
Clotrimazole Diphenylmethyl (1), Cl (2) 344.8 ~5.2 Low High lipophilicity, antifungal
1-Propyl-1H-imidazole-2-sulfonamide Propyl (1), Sulfonamide (2) ~189.2 ~0.5 High Low steric hindrance, high solubility
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole 2-Chlorobenzylthio (2) ~226.7 ~2.5 Moderate Conformationally rigid, thioether

Note: Data inferred from structural analysis; experimental values may vary.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.